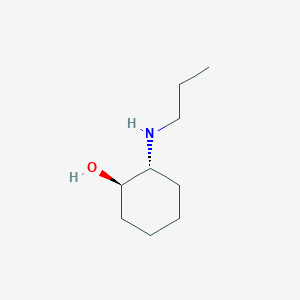

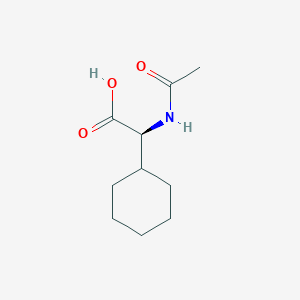

(S)-Acetylaminocyclohexylacetic acid

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, products, and conditions of the reaction .Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes. It often includes the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .科学研究应用

Metabolic Profiling and Biomarker Identification

Research in metabolic profiling, a field studying molecular processes and chemical contents of cells, has developed methods using acetic anhydride’s reactivity with amino acids. This approach, including the use of N-acetylation reactions, has enhanced the identification of biomarkers with clinical significance. It has resolved mixtures of amino acids in solution, demonstrating the potential of acetic acid derivatives in diagnostic tools for clinical information and disease profiling (Wilson et al., 2009).

Novel Compound Isolation from Natural Sources

A new cyclohexylacetic acid derivative was isolated from Emilia sonchifolia, named 2-{4-hydroxy-7-oxabicyclo [2.2.1] heptanyl}-acetic acid. This discovery is significant in the field of natural product research, where identifying new compounds can lead to the development of novel therapeutic agents (Shen et al., 2013).

Acetylation and its Role in Biochemical Processes

Research has shown that acetic acid upregulates genes for fatty acid oxidation enzymes in the liver, influencing body fat accumulation. This is crucial for understanding metabolic diseases and could lead to novel treatments for obesity and related disorders (Kondo et al., 2009).

Enantioselective Reactions and Drug Development

The significance of enantiomers in anti-acetylcholine drugs has been studied, emphasizing the importance of stereochemistry in pharmaceuticals. This research contributes to the development of more effective and safer medications by understanding the differential potencies of enantiomers (Brimblecombe et al., 1971).

Immunomodulation and Disease Resistance

N-acetylated compounds have shown potential in immunomodulation, enhancing the maturation of lymphocytes and increasing nonspecific resistance against infections. This can be particularly valuable in developing therapeutic agents for immune-related disorders (Kikelj et al., 1998).

Biocatalysis and Chiral Synthesis

The bioproduction of chiral mandelate using bacteria that deacylate O-acetylated mandelicacid demonstrates the potential of microorganisms in producing optically pure compounds. This has significant implications for the pharmaceutical industry in synthesizing enantiomerically pure drugs (Ju et al., 2010).

Chemotherapeutic Applications

Research has shown that inhibitors of histone deacetylases, which may involve acetylated compounds, can be effective in treating resistant forms of leukemia. This opens new avenues for the use of acetylated derivatives in cancer therapy (Warrell et al., 1998).

Proteomic Studies and Drug Action

Studies on lysine acetylation have revealed its widespread impact on protein complexes and cellular functions. This knowledge is essential for understanding the mechanisms of drugs at the proteomic level and could lead to the development of novel therapeutic strategies (Choudhary et al., 2009).

Synthesis and Drug Potency of Derivatives

The synthesis and drug potencies of salicylic acid derivatives, including acetylated forms, have been a focus of research. This includes exploring their usage as cyclooxygenase inhibitors and their roles in various biological processes (Ekinci et al., 2011).

Analgesic and Anti-inflammatory Applications

Studies on aceclofenac, a phenylacetic acid derivative, have demonstrated its significant anti-inflammatory and analgesic activities. This highlights the potential of acetylated cyclohexylacetic acid derivatives in developing new pain and inflammation treatments (Grau et al., 1991).

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-acetamido-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVVAKVOCWNDLJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577046 | |

| Record name | (2S)-Acetamido(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Acetylaminocyclohexylacetic acid | |

CAS RN |

78781-84-7 | |

| Record name | (2S)-Acetamido(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)